

A Spectroscopic Showdown: Unveiling the Nuances of Dimethyl Phenylphosphonate and Its Analogs

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Compound of Interest

Compound Name: *Dimethyl Phenylphosphonate*

Cat. No.: *B1345751*

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For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of **Dimethyl Phenylphosphonate** (DMPP) and its key analogues, offering a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols used to obtain this data are also detailed to ensure reproducibility and aid in further research.

This comparative analysis delves into the characteristic spectroscopic signatures of DMPP, Diethyl Phenylphosphonate, Diisopropyl Phenylphosphonate, and Dibenzyl Phenylphosphonate. By examining the shifts in spectral data across these molecules, researchers can gain valuable insights into the influence of the ester alkyl groups on the phenylphosphonate core. For a broader context, data for Dimethyl Methylphosphonate (DMMP) is also included, highlighting the impact of the phenyl group versus a methyl group attached to the phosphorus atom.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Dimethyl Phenylphosphonate** and its analogues, facilitating straightforward comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR, ¹³C NMR, and ³¹P NMR data provide a detailed map of the chemical environment of the hydrogen, carbon, and phosphorus nuclei within each molecule.

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	³¹ P NMR (δ , ppm)	Solvent
Dimethyl Phenylphosphonate	7.72 (dd, $J = 13.9, 7.8$ Hz, 2H), 7.45-7.51 (m, 1H), 7.35-7.42 (m, 2H), 3.67 (d, $J = 11.2$ Hz, 6H)[1]	132.6 (d, $J = 3.1$ Hz), 131.8 (d, $J = 10.3$ Hz), 128.5 (d, $J = 15.4$ Hz), 126.7 (d, $J = 188.6$ Hz), 52.6 (d, $J = 5.9$ Hz)[1]	21.7[1]	CDCl ₃
Diethyl Phenylphosphonate	7.80-7.73 (m, 2H), 7.54-7.47 (m, 1H), 7.45-7.38 (m, 2H), 4.15-4.00 (m, 4H), 1.29 (t, $J = 7.1$ Hz, 6H)	Not explicitly found in search results.	Not explicitly found in search results.	Not explicitly found in search results.
Diisopropyl Phenylphosphonate	4.79-4.68 (m, 2H), 1.32 (d, $J = 6.2$ Hz, 6H), 1.22 (d, $J = 6.2$ Hz, 6H)[1]	132.0 (d, $J = 3.2$ Hz), 131.7 (d, $J = 9.5$ Hz), 130.0 (d, $J = 188.2$ Hz), 128.3 (d, $J = 14.9$ Hz), 70.7 (d, $J = 5.3$ Hz), 24.1 (d, $J = 4.4$ Hz), 23.8 (d, $J = 4.6$ Hz)[1]	16.6[1]	CDCl ₃
Dibenzyl Phenylphosphonate	7.36-7.25 (m, 10H), 5.09 (d, $J = 8.5$ Hz, 4H)[1]	136.2 (d, $J = 7.3$ Hz), 132.6, 131.8 (d, $J = 10.3$ Hz), 128.6, 128.5 (d, $J = 15.0$ Hz), 127.9 (d, $J = 190.2$ Hz), 128.4, 127.9 (d, $J =$	17.6[1]	CDCl ₃

189.2 Hz), 67.6
(d, J = 5.5 Hz)[1]

Dimethyl Methylphosphon ate	Not explicitly found in search results.			
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Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Compound	P=O Stretch (cm ⁻¹)	P-O-C Stretch (cm ⁻¹)	C-H (Aromatic) Stretch (cm ⁻¹)	C-H (Aliphatic) Stretch (cm ⁻¹)
Dimethyl Phenylphosphon ate	~1240-1260[2]	~1020-1050 and 950-980[2]	~3050-3100	~2850-2960
Diethyl Phenylphosphon ate	~1250	~1025, 970	~3060	~2870-2980
Diisopropyl Phenylphosphon ate	~1250	~1000, 980	~3060	~2870-2980
Dibenzyl Phenylphosphon ate	~1245	~1010, 980	~3030, 3060	~2900-2960
Dimethyl Methylphosphon ate	~1250[3]	~1030, 1060[3]	Not Applicable	~2960, 2850[3]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Ionization Method
Dimethyl Phenylphosphonate	186.04[4][5]	185, 156, 155, 141, 91, 78, 77, 51[4][5]	Electron Ionization (EI)
Diethyl Phenylphosphonate	214.07	186, 157, 141, 113, 91, 77	Electron Ionization (EI)
Diisopropyl Phenylphosphonate	242.10	200, 158, 141, 91, 77	Electron Ionization (EI)
Dibenzyl Phenylphosphonate	338.10	247, 157, 141, 91, 77	Electron Ionization (EI)
Dimethyl Methylphosphonate	124.02[6]	109, 94, 79, 65, 47[6]	Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques cited. Specific parameters may vary based on the instrument and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard NMR tube.[2]
- ^1H and ^{13}C NMR Acquisition: The NMR spectrometer is tuned to the respective frequencies for ^1H and ^{13}C nuclei. Standard pulse sequences are utilized to acquire the spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{31}P NMR Acquisition: The spectrometer is tuned to the phosphorus-31 frequency. An external standard, such as 85% H_3PO_4 , is commonly used for referencing the chemical shifts.[2] Proton decoupling is generally employed to simplify the spectrum by removing ^1H - ^{31}P coupling.[2]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): For liquid samples, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, a small amount is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.[2]
- IR Spectrum Acquisition: The salt plate with the sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.[2]

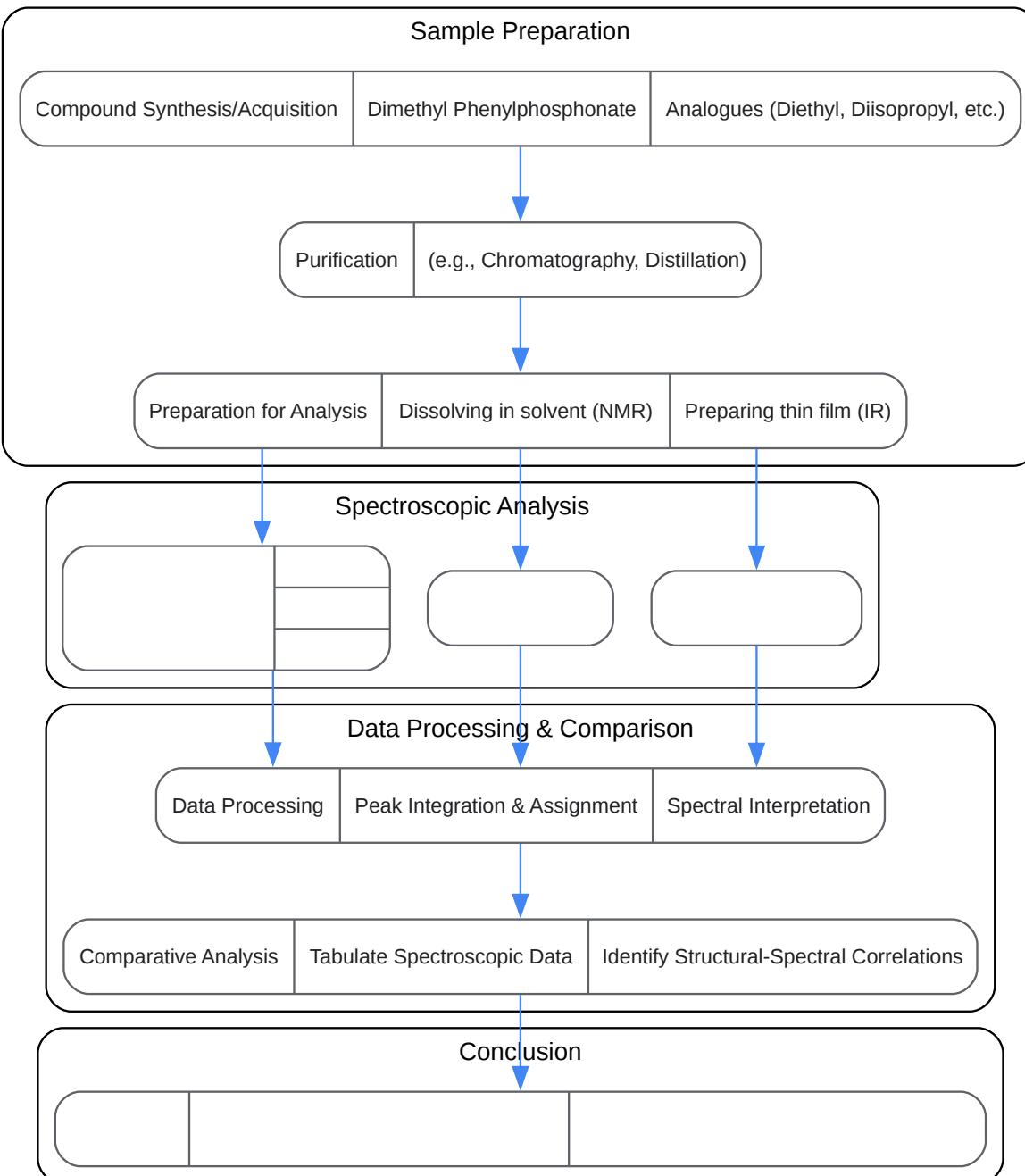
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC/MS).
- Ionization (Electron Ionization - EI): The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV).[2] This causes the molecule to ionize and fragment.
- Mass Analysis and Detection: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).[2] A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of **Dimethyl Phenylphosphonate** and its analogues.

Workflow for Spectroscopic Comparison of Phenylphosphonates

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Caption: Workflow of Spectroscopic Analysis.

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